Tert-butyl 2-amino-6-chloropyrimidine-4-carboxylate
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Overview
Description
Tert-butyl 2-amino-6-chloropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a tert-butyl ester group at the 4-position, an amino group at the 2-position, and a chlorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-6-chloropyrimidine-4-carboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled conditions.
Amination: The amino group is introduced at the 2-position through nucleophilic substitution reactions using ammonia or amine derivatives.
Esterification: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and suitable activating agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound undergoes nucleophilic substitution reactions, particularly at the 2-amino and 6-chloro positions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Ammonia, primary amines, and secondary amines are commonly used nucleophiles.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) facilitate ester hydrolysis.
Major Products Formed
Substitution Products: Amino-substituted derivatives and dechlorinated products.
Oxidation Products: Oxidized pyrimidine derivatives.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
Tert-butyl 2-amino-6-chloropyrimidine-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to nucleotides.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-6-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
DNA Interaction: Due to its structural similarity to nucleotides, it can intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Similar structure but with two chlorine atoms.
Tert-butyl 2-amino-4-chloropyrimidine-6-carboxylate: Positional isomer with different substitution pattern.
2-Amino-6-chloropyrimidine-4-carboxylic acid: Lacks the tert-butyl ester group.
Uniqueness
Tert-butyl 2-amino-6-chloropyrimidine-4-carboxylate is unique due to the presence of the tert-butyl ester group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable intermediate in synthetic chemistry and drug development.
Properties
IUPAC Name |
tert-butyl 2-amino-6-chloropyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-9(2,3)15-7(14)5-4-6(10)13-8(11)12-5/h4H,1-3H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAPHGHYEPYHQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC(=N1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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